molecular formula C19H28N4OS B6753332 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide

4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide

Cat. No.: B6753332
M. Wt: 360.5 g/mol
InChI Key: DAOOFRMOXRFRDN-UHFFFAOYSA-N
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Description

4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a thiophene group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c1-4-23-13-16(12-21-23)15-7-9-22(10-8-15)18(24)20-14-19(2,3)17-6-5-11-25-17/h5-6,11-13,15H,4,7-10,14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOOFRMOXRFRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCN(CC2)C(=O)NCC(C)(C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl hydrazine with an appropriate diketone under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Incorporation of the Thiophene Group: The thiophene group is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity and potential biological activities make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide depends on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide
  • 4-(1-ethylpyrazol-4-yl)-N-(2-ethyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide
  • 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-furanylpropyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the thiophene ring, for instance, can impart distinct electronic and steric effects, influencing its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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